3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL
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Overview
Description
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL is an organic compound with the molecular formula C₁₀H₁₃F₂NO. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a propan-1-ol backbone, with a 3-methylphenyl substituent. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, difluoromethylamine, and a suitable reducing agent.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Hydrogenation: Utilizing catalysts to enhance the reduction step, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields modified amines or alcohols.
Substitution: Results in the formation of new functionalized derivatives.
Scientific Research Applications
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-difluoropropanol: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.
3-Amino-3-(3-methylphenyl)propan-1-OL: Does not contain fluorine atoms, affecting its reactivity and interactions.
2,2-Difluoro-3-(3-methylphenyl)propan-1-OL: Missing the amino group, leading to distinct chemical behavior.
Uniqueness
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-OL is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine atoms and the 3-methylphenyl group enhances its stability and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
3-amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c1-7-3-2-4-8(5-7)9(13)10(11,12)6-14/h2-5,9,14H,6,13H2,1H3 |
InChI Key |
RGVHHPUZBRCTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(CO)(F)F)N |
Origin of Product |
United States |
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